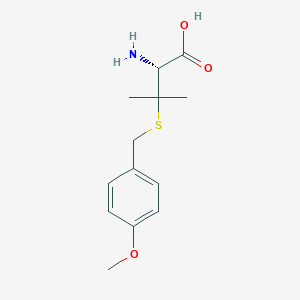

![molecular formula C15H13NO5 B112637 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde CAS No. 438530-72-4](/img/structure/B112637.png)

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

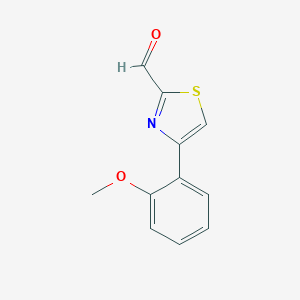

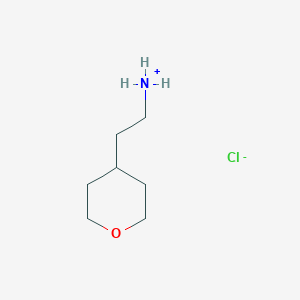

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is a unique chemical compound with the empirical formula C15H13NO5 . It has a molecular weight of 287.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde can be represented by the SMILES stringCOC1=C(COC2=CC=C(N+=O)C=C2)C=C(C=O)C=C1 . The InChI key for this compound is CEIJZCASKXSWHG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde has been utilized in the synthesis of complex organic compounds. For instance, it played a role in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound with potential applications in organic chemistry and medicinal chemistry. This process involved hydrogenation, protection, alkylation, cyclisation, and deprotection steps, demonstrating the compound's versatility in multi-step organic syntheses (Banerjee, Poon, & Bedoya, 2013).

Development of Metal Complexes

The compound has been used in the development of aluminum and zinc quinolates with unique optical properties. In this research, 4-Methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol, resulting in the formation of metal complexes. These complexes exhibited high thermal stability and improved processability, emitting blue-green light with photoluminescence. Such findings suggest potential applications in materials science and photonic technologies (Barberis & Mikroyannidis, 2006).

Phase Diagram and Thermal Properties

In a study focused on binary organic systems, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde was used to investigate phase diagrams and thermal properties. This research provided insights into the solid-liquid phase equilibrium and thermodynamic functions of organic analogues of nonmetal–nonmetal systems. Such studies are crucial for understanding the fundamental properties of organic compounds in various states (Rai, Pandey, & Rai, 2016).

Atmospheric Chemistry Research

This compound has also been significant in atmospheric chemistry research. For example, it was used to study the reaction of coniferyl alcohol with NO3 radicals. The research provided insights into the chemical behaviors of certain organic compounds in the atmosphere, which is essential for understanding atmospheric pollution and its impact on climate change (Liu, Wen, & Wu, 2017).

Crystal Growth and Optical Applications

Significant in the field of crystal growth and optics, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde was used in the growth of vanillin crystals for second harmonic generation applications. This research demonstrated the potential of such organic compounds in developing materials for ultraviolet and near-infrared wavelength applications (Singh et al., 2001).

Pharmaceutical Synthesis

In the pharmaceutical sector, this compound has been involved in synthesizing intermediates for cardiotonic drugs. Its role in synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of Sulmazole and Isomazole, highlights its importance in drug development (Lomov, 2019).

Regioselective Protection in Organic Synthesis

The compound's versatility is further demonstrated in its use for regioselective protection in organic synthesis. It was used for the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, illustrating its utility in modifying specific functional groups for further chemical transformations (Plourde & Spaetzel, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15-7-2-11(9-17)8-12(15)10-21-14-5-3-13(4-6-14)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJZCASKXSWHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)